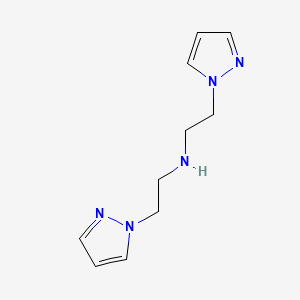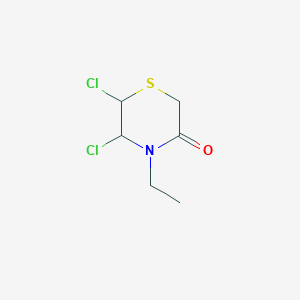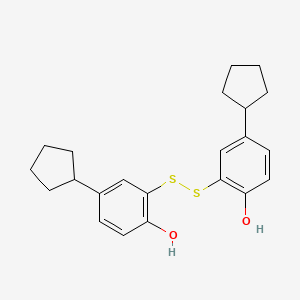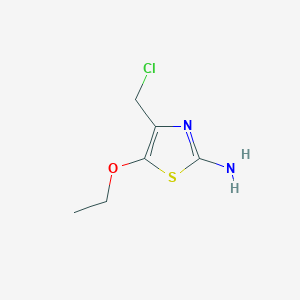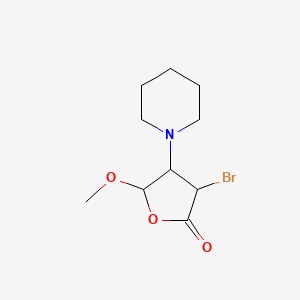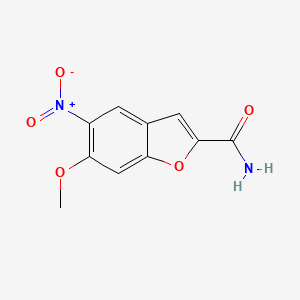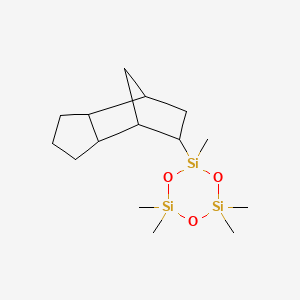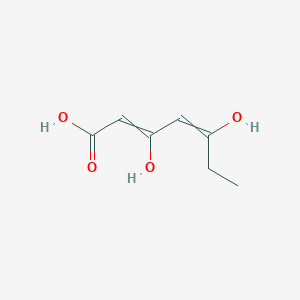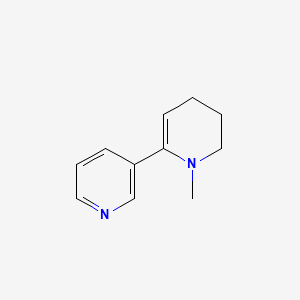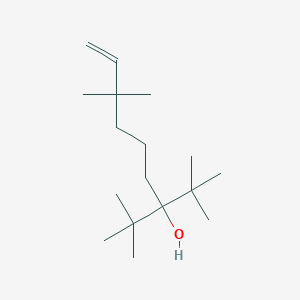
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL is an organic compound characterized by its unique structure, which includes a tert-butyl group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL typically involves the use of tert-butyl and methyl groups in a controlled reaction environment. One common method involves the reaction of tert-butyl bromide with a suitable precursor in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL exerts its effects involves interactions with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its unique structure allows it to bind to specific sites on target molecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylbutane: Another highly branched hydrocarbon with similar structural features.
2,2,4-Trimethylpentane: Known for its use as an octane booster in gasoline.
2,3,3-Trimethylpentane: Shares structural similarities but differs in the position of methyl groups.
Uniqueness
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL stands out due to its specific arrangement of tert-butyl and methyl groups, which confer unique chemical and physical properties. This makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
88295-73-2 |
|---|---|
Molecular Formula |
C17H34O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
3-tert-butyl-2,2,7,7-tetramethylnon-8-en-3-ol |
InChI |
InChI=1S/C17H34O/c1-10-16(8,9)12-11-13-17(18,14(2,3)4)15(5,6)7/h10,18H,1,11-13H2,2-9H3 |
InChI Key |
IZDWQRUILGBESL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCCC(C)(C)C=C)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


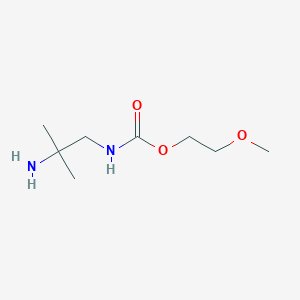
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
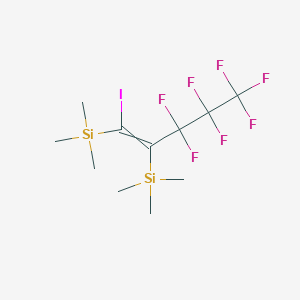
![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
